Exo1
Overview
Description
Exonuclease 1 (Exo1) is a protein-coding gene that encodes a protein with 5’ to 3’ exonuclease activity as well as RNase H activity. It is similar to the Saccharomyces cerevisiae protein this compound, which interacts with Msh2 and is involved in mismatch repair and recombination . Exonuclease 1 plays a crucial role in various DNA repair pathways, replication, antibody diversification, and meiosis .
Scientific Research Applications
Exonuclease 1 has a wide range of scientific research applications, including:
DNA Repair: Exonuclease 1 is involved in DNA mismatch repair, double-strand break repair, and telomere maintenance.
Antibody Diversification: Exonuclease 1 is essential for somatic hypermutation and class switch recombination of immunoglobulin genes.
Cancer Research: Exonuclease 1 has been implicated in cancer progression and genomic instability, making it a potential target for cancer therapy.
Meiosis: It is required for proper meiotic progression in both male and female germ cells.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-[(4-fluorobenzoyl)amino]benzoate. For instance, the compound should be stored in a cool, well-ventilated place to maintain its stability . It is also incompatible with strong oxidizing agents, strong bases, and strong acids . These factors should be considered when using this compound in research or therapeutic applications.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[(4-fluorobenzoyl)amino]benzoate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-[(4-fluorobenzoyl)amino]benzoate is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its gradual degradation, which may reduce its efficacy as an inhibitor. Long-term studies in vitro and in vivo have indicated that continuous exposure to Methyl 2-[(4-fluorobenzoyl)amino]benzoate can result in sustained alterations in cellular processes, including changes in protein secretion and gene expression.
Metabolic Pathways
Methyl 2-[(4-fluorobenzoyl)amino]benzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted through various routes. These metabolic processes can influence the overall efficacy and safety of Methyl 2-[(4-fluorobenzoyl)amino]benzoate in therapeutic applications. Additionally, its effects on metabolic flux and metabolite levels can impact cellular energy balance and homeostasis.
Transport and Distribution
The transport and distribution of Methyl 2-[(4-fluorobenzoyl)amino]benzoate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Methyl 2-[(4-fluorobenzoyl)amino]benzoate can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects. The efficiency of its transport and distribution can influence its therapeutic potential and toxicity profile.
Subcellular Localization
Methyl 2-[(4-fluorobenzoyl)amino]benzoate exhibits specific subcellular localization patterns that are crucial for its activity and function . It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it inhibits vesicular trafficking. This localization is facilitated by targeting signals and post-translational modifications that direct Methyl 2-[(4-fluorobenzoyl)amino]benzoate to these compartments. The subcellular localization of Methyl 2-[(4-fluorobenzoyl)amino]benzoate is essential for its ability to modulate cellular processes and maintain cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Exonuclease 1 is typically produced through recombinant DNA technology. The gene encoding Exonuclease 1 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the Exonuclease 1 protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods
In an industrial setting, the production of Exonuclease 1 involves large-scale fermentation processes. The host cells are grown in bioreactors, and the expression of Exonuclease 1 is induced using specific inducers. The protein is then harvested and purified using a combination of chromatographic techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Exonuclease 1 undergoes several types of chemical reactions, including:
Exonuclease Activity: Exonuclease 1 exhibits 5’ to 3’ exonuclease activity, which involves the removal of nucleotides from the 5’ end of a DNA strand.
Endonuclease Activity: Exonuclease 1 also has endonuclease activity against 5’-overhanging flap structures.
Common Reagents and Conditions
Major Products
The major products formed from the reactions catalyzed by Exonuclease 1 include shorter DNA fragments resulting from the exonuclease activity and cleaved DNA structures from the endonuclease activity .
Comparison with Similar Compounds
Exonuclease 1 belongs to the Rad2/XPG family of nucleases, which includes other members such as Flap Endonuclease 1 (FEN1) and GEN1 . While all these nucleases share similar exonuclease and endonuclease activities, they have distinct substrate specificities and biological functions. For example, FEN1 primarily processes Okazaki fragments during DNA replication, whereas GEN1 is involved in the resolution of Holliday junctions during homologous recombination . Exonuclease 1 is unique in its dual role in both exonuclease and endonuclease activities, as well as its involvement in multiple DNA repair pathways .
Properties
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893483 | |
Record name | Methyl 2-(4-fluorobenzamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75541-83-2 | |
Record name | 75541-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-(4-fluorobenzamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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